molecular formula C24H18N2O2S B2497653 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034544-24-4

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2497653
CAS RN: 2034544-24-4
M. Wt: 398.48
InChI Key: NMNJXGSYLOMBPI-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest in the field of organic chemistry due to its complex structure, which incorporates xanthene and thiophene units. This compound is related to various research efforts aimed at understanding and developing new materials and pharmaceutical agents. The synthesis and study of such compounds contribute significantly to the advancement of chemical science, offering insights into molecular interactions, structural analysis, and the development of novel synthetic strategies.

Synthesis Analysis

The synthesis of complex molecules like this compound involves multiple steps, including nucleophilic substitution reactions, polycondensation, and hydrolysis. For instance, new aromatic dicarboxylic acids containing xanthene units have been synthesized through nucleophilic substitution reactions followed by alkaline hydrolysis, demonstrating a method that could be applied or adapted for the synthesis of related compounds (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and its stereochemistry. Studies on related compounds, employing crystallographic analysis, have contributed to understanding the structural aspects and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides, which share structural motifs with the compound (Gallagher et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs are crucial for modifying the compound or introducing new functional groups. These reactions include, but are not limited to, amide bond formation, esterification, and halogenation. The reactivity and chemical behavior of these compounds are influenced by their electronic properties and the presence of functional groups that can participate in various chemical reactions.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and glass transition temperature, are significant for its practical applications. For example, polyamides containing xanthene cardo groups exhibit high glass transition temperatures and good solubility in polar solvents, suggesting that similar structural units in other compounds could confer desirable physical properties (Sheng et al., 2009).

Scientific Research Applications

Synthesis and Biological Evaluation:

  • The compound has been synthesized and evaluated for potential antidepressant and nootropic effects. In particular, studies have shown that certain Schiff’s bases and 2-azetidinones exhibit significant antidepressant and nootropic activities, indicating the potential of these compounds in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antischistosomal Activity:

  • Research has been conducted on xanthene derivatives, including N-(9H-Xanthen-9-yl)succinimide, for their expected antischistosomal activity, showing the potential therapeutic applications of these compounds in treating parasitic infections (Zeid, El-kousy, El-Torgoman, & Ismail, 1987).

Superoxide Scavenging Activity:

  • Studies on ligands containing carboxamido nitrogen, such as Pyimpy, Me-Pyimpy, and PampH, have shown effective superoxide dismutase (SOD) activity, suggesting their potential in oxidative stress-related applications (Ghosh, Tyagi, & Kumar, 2010).

Development of VEGFR Inhibitors:

  • Research has been conducted on the scalable synthesis of VEGFR inhibitors, such as AG-28262, which are relevant in cancer treatment due to their role in inhibiting vascular endothelial growth factor receptors (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Multicomponent Synthesis:

  • Functionalized thieno[2,3-b]pyridines have been synthesized through multicomponent condensation reactions, indicating the compound's role in the development of novel chemical entities (Dyachenko et al., 2019).

Lanthanide Complexation:

  • The compound has been studied for its complexation properties with lanthanides, which could be relevant in various industrial and analytical applications (Kobayashi et al., 2019).

Polymer Material Applications:

  • Studies have focused on the synthesis of novel polyamides containing xanthene units, demonstrating the material science applications of these compounds (Guo et al., 2015).

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-24(26-14-16-6-5-12-25-23(16)17-11-13-29-15-17)22-18-7-1-3-9-20(18)28-21-10-4-2-8-19(21)22/h1-13,15,22H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNJXGSYLOMBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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